molecular formula C19H25N3O3S B2811264 N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(propan-2-yloxy)benzamide CAS No. 958709-73-4

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(propan-2-yloxy)benzamide

Cat. No.: B2811264
CAS No.: 958709-73-4
M. Wt: 375.49
InChI Key: DUAVQNRTMRFJKJ-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and a 4-isopropoxybenzamide moiety at the 3-position. The molecule’s stereoelectronic properties are influenced by the fused thiophene-pyrazole heterocycle, which may enhance binding affinity to biological targets compared to simpler scaffolds .

Properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-12(2)25-14-8-6-13(7-9-14)18(23)20-17-15-10-26(24)11-16(15)21-22(17)19(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAVQNRTMRFJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with 4-propan-2-yloxybenzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(propan-2-yloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The propan-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct experimental data for this compound are absent in the provided evidence, methodological insights from crystallographic and computational tools (SHELX and Multiwfn) can guide comparative analyses. Below is a framework for such comparisons, based on analogous compounds and the tools referenced:

Structural and Crystallographic Comparisons

  • Core Heterocycle Analogues: Thieno-pyrazole derivatives often exhibit planar geometries due to π-conjugation, as confirmed by SHELX-refined crystal structures of related compounds. For example, substituted thieno[2,3-c]pyrazoles show bond lengths of ~1.36–1.42 Å for C–S bonds and ~1.30–1.35 Å for C–N bonds in the heterocycle, comparable to the target compound’s predicted metrics .

Electronic and Reactivity Comparisons

  • Electrostatic Potential (ESP) Analysis: Using Multiwfn, ESP maps of benzamide-substituted thieno-pyrazoles reveal electron-deficient regions at the pyrazole nitrogen, suggesting nucleophilic attack susceptibility. The isopropoxy group in the target compound may donate electron density via resonance, moderating this reactivity .
  • Frontier Molecular Orbitals (FMOs) :
    Analogous compounds exhibit HOMO-LUMO gaps of ~4.5–5.2 eV, indicative of moderate stability. The tert-butyl substituent may slightly increase the gap due to inductive effects, as observed in tert-butyl-substituted indoles .

Pharmacological Potential (Inferred)

  • Kinase Inhibition :
    Pyrazole-based inhibitors (e.g., Sorafenib analogs) often rely on hydrogen bonding between the pyrazole nitrogen and kinase active sites. The target compound’s tert-butyl group may hinder this interaction, reducing efficacy compared to less bulky derivatives .

Methodological Insights from Evidence

  • SHELX in Structural Analysis :
    SHELX-refined structures of similar compounds highlight the importance of accurate torsion angle measurements for predicting conformational stability .
  • Multiwfn in Property Prediction : Charge transfer analysis via Multiwfn’s electron localization function (ELF) could quantify the isopropoxy group’s electron-donating effects, aiding SAR studies .

Q & A

Q. What are the standard synthetic protocols for N-{2-tert-butyl-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl}-4-(propan-2-yloxy)benzamide?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include cyclization of the thieno[3,4-c]pyrazole core and subsequent functionalization.

  • Methodology :
    • Cyclization : Use sodium hydride (NaH) in dimethylformamide (DMF) to facilitate ring closure .
    • Functionalization : Coupling with 4-(propan-2-yloxy)benzamide via amide bond formation under reflux conditions .
    • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and sulfonyl (S=O) groups .

Advanced Research Questions

Q. How can experimental design be optimized to improve synthetic yield and purity?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Catalysis : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .

Q. Table 1: Key Reaction Parameters for Optimization

ParameterOptimal ConditionImpact on Yield/Purity
Temperature80–100°C (reflux)Enhances cyclization
CatalystPd(OAc)₂ (0.5–1 mol%)Reduces byproducts
Reaction Time12–24 hoursCompletes coupling

Q. How can researchers resolve contradictions in reported biological activity data for thieno[3,4-c]pyrazole derivatives?

Contradictions often arise from variations in assay conditions or structural modifications.

  • Approach :
    • Comparative Studies : Test the compound alongside analogs (e.g., tert-butyl vs. methyl substituents) under standardized conditions .
    • Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple cell lines or enzymatic assays .
    • Computational Modeling : Use molecular docking to predict binding affinities to targets like kinases or GPCRs .

Q. What methodological considerations are critical for evaluating the compound’s stability under physiological conditions?

  • pH Stability : Test degradation in buffers (pH 1–10) using HPLC to simulate gastrointestinal and plasma environments .
  • Thermal Stability : Accelerated stability studies at 40°C/75% RH to predict shelf life .
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Q. Table 2: Key Spectroscopic Signatures

Functional GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Tert-butyl1.3 (s, 9H)N/A
Carbonyl (amide)168–170 (C=O)1650–1680
Sulfonyl (S=O)N/A1150–1200

Q. How can researchers design assays to probe the compound’s mechanism of action in cancer models?

  • Target Identification : Screen against kinase panels (e.g., CDKs, EGFR) using competitive binding assays .
  • Pathway Analysis : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis, cell cycle arrest) .
  • In Vivo Validation : Use xenograft models with dose titration to correlate efficacy with pharmacokinetic parameters .

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